molecular formula C10H10N2O3 B1295933 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione CAS No. 58942-04-4

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Cat. No. B1295933
CAS RN: 58942-04-4
M. Wt: 206.2 g/mol
InChI Key: GLLIXWMNULCIKR-UHFFFAOYSA-N
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Description

The compound 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a heterocyclic core commonly found in medicinal chemistry due to its ability to bind to a variety of protein targets. This compound is structurally related to several other derivatives that have been synthesized and studied for their biological activities, including antidiabetic, antidepressant, anti-arrhythmic, and antimicrobial properties .

Synthesis Analysis

The synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione and its derivatives involves various chemical reactions. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another method includes the catalytic hydrogenation of the corresponding benzylidene compound . Additionally, the N-alkylation of imides and O-alkylation of phenols are important reactions used in the synthesis of biologically active compounds, such as thiazolidine-2,4-dione derivatives . Oxidative dethionation using diacetoxyiodobenzene (DIB) in ethanol at room temperature has also been employed to synthesize N-substituted-5-arylmethylidene thiazolidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione derivatives has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, was determined to be nonplanar with a significant dihedral angle between the benzene and five-membered rings . Similarly, the structure of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones was confirmed by elemental analysis, IR, 1H NMR, and MS spectroscopy .

Chemical Reactions Analysis

The chemical behavior of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione derivatives includes various reactions such as alkylation, hydrogenation, and oxidative dethionation. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action. For instance, the alkylation of (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione in an alkaline environment leads to the formation of N-alkylated derivatives . The oxidative dethionation of rhodanines to thiazolidine-2,4-diones is another example of a chemical transformation that has been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione derivatives are influenced by their molecular structure and the substituents present on the heterocyclic core. These properties are important for determining the compound's solubility, stability, and reactivity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a role in the stability of the compound's conformation . The presence of substituents like the 4-hydroxybenzyl group can also impact the compound's ability to interact with biological targets, as seen in the structure-activity relationship study of thiazolidine-2,4-dione derivatives .

Scientific Research Applications

DNA Binding Studies

Research has shown that derivatives of imidazolidine, including those similar to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, demonstrate significant DNA binding properties. These properties are influenced by the pH and the substituents attached to the imidazolidine structure. The DNA binding affinity of these compounds, observed through techniques like cyclic voltammetry and UV-Vis spectroscopy, suggests their potential as anti-cancer drugs due to their interaction with DNA (Shah et al., 2013).

Electrochemical Behavior

The electrochemical behavior of hydantoin derivatives, closely related to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, has been studied. These investigations provide insights into the oxidation mechanisms of these compounds, which are critical for understanding their biochemical actions. The pH-dependent oxidation processes of these compounds have been explored using techniques like cyclic voltammetry, helping to elucidate structure-activity relationships (Nosheen et al., 2012).

Use in Flavor Modification

Some derivatives of imidazolidine-2,4-dione, similar to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, have been evaluated for their potential in flavor modification. These compounds have undergone toxicological evaluation for safety in food and beverage applications. Their rapid metabolism and lack of adverse effects in toxicity studies highlight their potential as flavor modifiers (Karanewsky et al., 2016).

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic applications. More research is needed to fully understand the biological activities and mechanisms of action of these compounds .

properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLIXWMNULCIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione

CAS RN

58942-04-4, 67337-72-8
Record name 58942-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GE Delgado, AJ Mora, P Narea, C Chacón… - Journal of Molecular …, 2022 - Elsevier
The title compound, (S)-5-(4-hydroxybenzyl)-imidazolidine-2,4‑dione, a new α-amino acid hydantoin derivative with formula C 10 H 10 N 2 O 3 has been synthesized and structurally …
Number of citations: 3 www.sciencedirect.com
V Ravichandran, RK Rai, V Kesavan… - Journal of Biomaterials …, 2017 - Taylor & Francis
A new approach for the design and synthesis of cyclic N-halamine polymers having anti-bacterial activity based on a vinyl derivative of tyrosine-derived hydantoin is reported. The …
Number of citations: 12 www.tandfonline.com
JH Park, GE Lee, SD Lee, TT Hien, S Kim… - Journal of medicinal …, 2015 - ACS Publications
Novel 2,5-dioxoimidazolidine-based conformationally constrained analogues of KN62 (1) were developed as P2X 7 receptor (P2X 7 R) antagonists using a rigidification strategy of the …
Number of citations: 37 pubs.acs.org
K Gholivand, M Faraghi, N Fallah, M Satari… - Bioorganic …, 2022 - Elsevier
In this study, two new phosphoramides containing imidazolidine; diphenyl (2-imidazolidinone-1-yl)phosphonate (DIOP) and diphenyl (2-Imidazolidinethione −1-yl)phosphonate (DITP) …
Number of citations: 5 www.sciencedirect.com
T Roy, K Mondal, A Sengupta… - The Journal of Organic …, 2023 - ACS Publications
An efficient and practical N-arylation of hydantoins with substituted aryl/heteroaryl boronic acids has been established, assisted by CuF 2 /MeOH under the base and ligand-free …
Number of citations: 2 pubs.acs.org
K Maurent, C Vanucci-Bacqué, M Baltas… - European Journal of …, 2018 - Elsevier
Reactive oxygen species (ROS) are key signaling molecules and their overproduction plays an important role in the inflammation process, the secretion of inflammatory cytokines such …
Number of citations: 24 www.sciencedirect.com
L Eagling - 2020 - research-information.bris.ac.uk
Arogenate is a key intermediate in the shikimate biosynthetic pathway to aromatic amino acids tyrosine and phenylalanine. Though two previous syntheses have been reported in the …
Number of citations: 3 research-information.bris.ac.uk
D Schomburg, I Schomburg - Class 3.4–6 Hydrolases, Lyases, Isomerases …, 2013 - Springer
Nomenclature EC number 5.1.99.5 Systematic name d-5-monosubstituted-hydantoin racemase Recommended name hydantoin racemase Synonyms 5’-monosubstituted-hydantoin …
Number of citations: 0 link.springer.com

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